molecular formula C10H9BrN2 B1313235 2-(4-bromophenyl)-1-methyl-1H-imidazole CAS No. 176961-54-9

2-(4-bromophenyl)-1-methyl-1H-imidazole

Cat. No. B1313235
M. Wt: 237.1 g/mol
InChI Key: CUFBERNCIVESMY-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its classification based on functional groups.



Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as acidity or basicity, reactivity with other substances, etc.


Scientific Research Applications

Antimicrobial Applications

One prominent area of application for 2-(4-bromophenyl)-1-methyl-1H-imidazole derivatives is in the development of antimicrobial agents. Studies have demonstrated the synthesis of novel imidazoles that exhibit potent antimicrobial properties. For instance, derivatives have been synthesized with significant yield and tested for their antimicrobial activities against pathogens like Candida albicans, showcasing their potential as effective antimicrobial agents (Narwal et al., 2012). Additionally, another study synthesized a series of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, which showed promising antimicrobial and antituberculosis activities (Güzeldemirci & Küçükbasmacı, 2010).

Structural and Computational Analysis

The structural characterization and computational analysis of imidazole derivatives have also been extensively studied. For example, a new imidazole derivative was synthesized, characterized, and analyzed through Hirshfeld surface analysis, DFT, MESP, and molecular docking studies, revealing insights into its structural stability, charge transfer, and potential biological interactions (Jayashree et al., 2019). Such studies are crucial for understanding the molecular basis of the compound's reactivity and potential as a biological agent.

Organic Electronics and Photophysical Properties

Derivatives of 2-(4-bromophenyl)-1-methyl-1H-imidazole have been explored for their applications in organic electronics, specifically in the development of green-emitting phosphorescent Ir(III) complexes. These complexes, characterized by their structures and photophysical properties, show potential for use as blue emitters or hole-blocking materials in OLEDs due to their high thermal stability and significant HOMO-LUMO energy gaps (Lin et al., 2016).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves the potential applications of the compound in various fields such as medicine, industry, agriculture, etc. It also includes ongoing research and development related to the compound.


For a specific compound like “2-(4-bromophenyl)-1-methyl-1H-imidazole”, you would need to refer to scientific literature and databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. Always ensure to use reliable sources and follow safety guidelines when handling chemical compounds.


properties

IUPAC Name

2-(4-bromophenyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFBERNCIVESMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278694
Record name 2-(4-Bromophenyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-1-methyl-1H-imidazole

CAS RN

176961-54-9
Record name 2-(4-Bromophenyl)-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176961-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-1-methyl-1H-imidazole
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